Tegafur, chemically known as 5-fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione, is a prodrug of 5-fluorouracil (5-FU) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It serves as an antineoplastic agent, specifically a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine []. In essence, Tegafur is administered in an inactive form and subsequently metabolized within the body to release the active anticancer agent, 5-FU [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Tegafur is derived from 5-fluorouracil through chemical modification. Its systematic name is 1-(2-tetrahydrofuran-2-yl)-5-fluorouracil, and its molecular formula is . The compound belongs to the class of pyrimidine analogs and functions primarily by interfering with DNA synthesis through inhibition of thymidylate synthase.
The synthesis of tegafur can be accomplished through various methods, with a notable approach being the alkylation of 5-fluorouracil.
The molecular structure of tegafur consists of a pyrimidine ring substituted with a tetrahydrofuran moiety, contributing to its prodrug characteristics.
The three-dimensional structure allows for interactions that facilitate its conversion into active metabolites upon administration.
Tegafur undergoes several chemical reactions that are crucial for its pharmacological activity.
The mechanism by which tegafur exerts its effects primarily involves its conversion to 5-fluorouracil.
Tegafur exhibits several important physical and chemical properties that influence its pharmaceutical application.
These properties are critical for formulation development in pharmaceutical applications.
Tegafur has significant applications in oncology as part of combination therapies for various cancers.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2